

Application Notes and Protocols for Clesacostat Drug Interaction Studies

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Compound of Interest

Compound Name: Clesacostat

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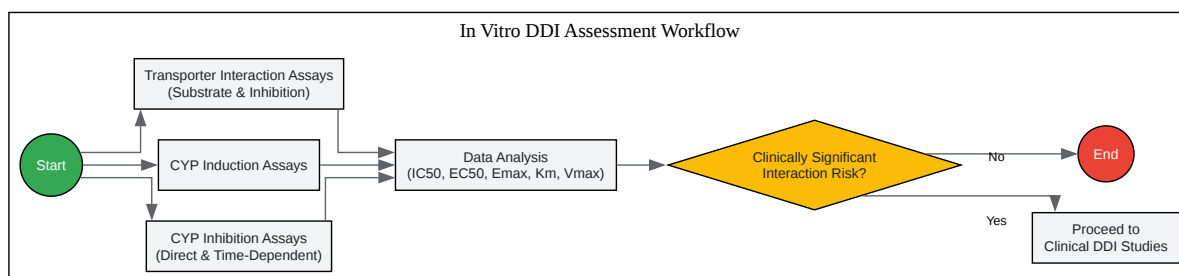
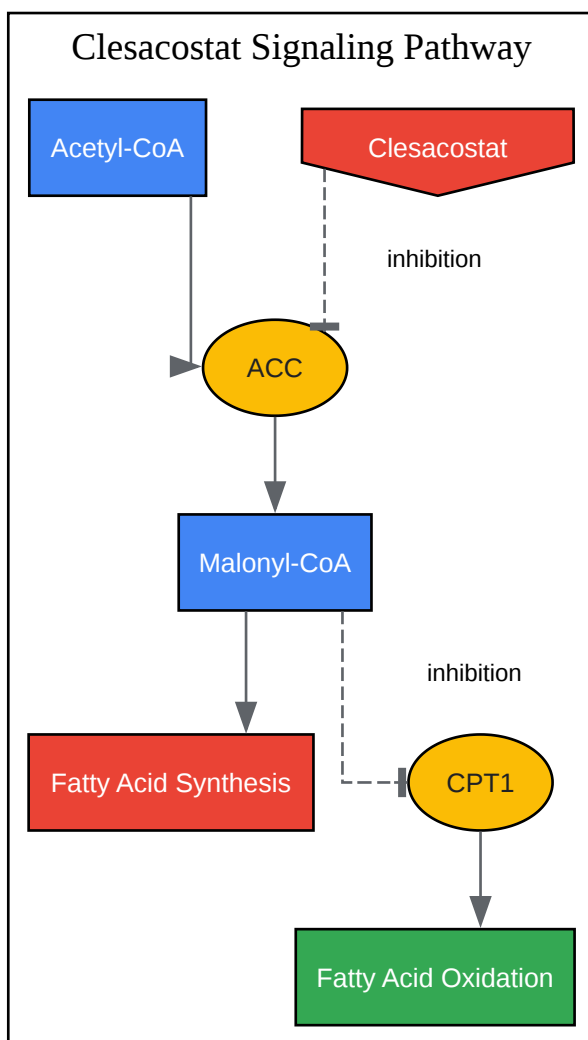
These application notes provide a comprehensive guide to designing and conducting drug-drug interaction (DDI) studies for **Clesacostat** (PF-05221304), an investigational dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2) for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Understanding the DDI potential of **Clesacostat** is critical for its safe and effective clinical development.

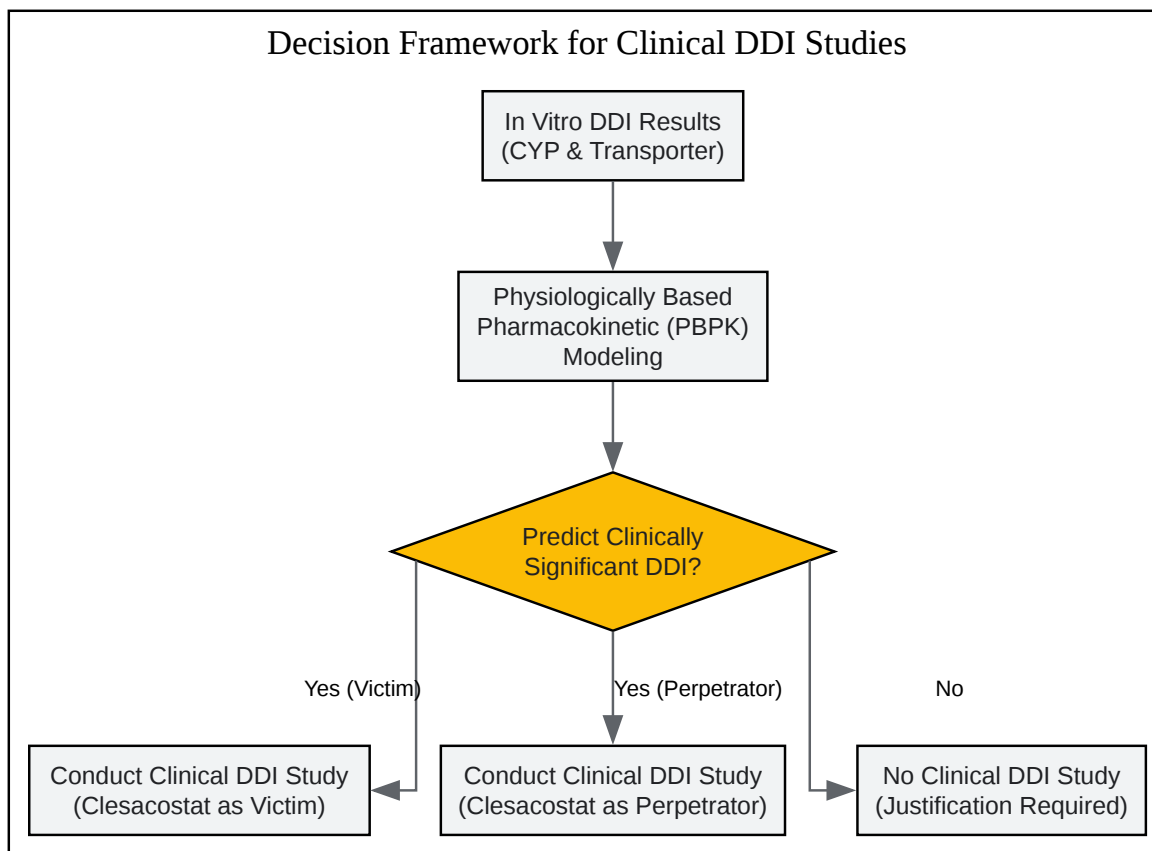
Clesacostat is primarily cleared via hepatic uptake mediated by Organic Anion-Transporting Polypeptides (OATPs) and metabolism by Cytochrome P450 3A (CYP3A).[1][2] In vitro studies have also identified **Clesacostat** as a potential time-dependent inhibitor of CYP3A.[1][2] Therefore, a thorough evaluation of its potential to act as both a victim and a perpetrator of DDIs is warranted.

These notes outline the recommended in vitro and in vivo experimental designs based on regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA).[3][4]

Clesacostat's Mechanism of Action and Metabolic Pathway

Clesacostat inhibits ACC, a rate-limiting enzyme in de novo lipogenesis, thereby reducing fatty acid synthesis and enhancing fatty acid oxidation in the liver.[5] Its metabolism primarily involves Phase I oxidative and reductive pathways.[6][7][8][9]





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